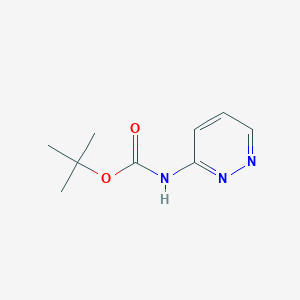
Tert-butyl pyridazin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl pyridazin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Process Development and Synthesis
A practical and scalable synthesis of an intermediate, crucial for the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involves a modified Kulinkovich–Szymoniak cyclopropanation. This process starts from readily available materials, showcasing the compound's role in efficient pharmaceutical manufacturing processes (Wenjie Li et al., 2012).
Imaging Applications
In myocardial perfusion imaging with PET, "Tert-butyl pyridazin-3-ylcarbamate" derivatives have been evaluated as potential agents. The synthesis, characterization, and preliminary evaluation of 18F-labeled pyridaben analogs demonstrate their high heart uptake and potential as imaging agents, marking a significant contribution to non-invasive cardiac diagnostics (T. Mou et al., 2012).
Catalysis and Organic Synthesis
Research on Ru complexes for water oxidation introduces a family of dinuclear complexes involving tert-butyl substituted ligands, indicating the compound's relevance in catalytic applications aimed at energy conversion and storage technologies (R. Zong & R. Thummel, 2005).
Chemical Synthesis Methods
Flash vacuum thermolysis of tert-butylimines has been explored for the synthesis of imidazo-azines, with tert-butyl derivatives playing a crucial role in the formation of high-yield imidazoazines, underpinning the compound's utility in developing novel organic synthesis methods (Katarzyna Justyna et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of imidazo[1,2-a]pyridines linked to the carbamate moiety for their α-glucosidase inhibitory activity highlight the potential therapeutic applications of this compound derivatives. These compounds show promise as enzyme inhibitors, offering a new avenue for drug development (Mina Saeedi et al., 2020).
Structural Characterization
Advancements in NMR spectroscopy have enabled the detailed characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, demonstrating the importance of comprehensive structural analysis in the development of new compounds (Younas Aouine et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .
Mechanism of Action
Target of Action
The primary target of Tert-butyl pyridazin-3-ylcarbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .
Mode of Action
It is likely that the compound interacts with the enzyme, leading to changes in its activity and potentially affecting protein synthesis and regulation .
Biochemical Pathways
Given its target, it can be inferred that the compound may influence pathways related to protein synthesis and regulation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall therapeutic potential .
Result of Action
Given its target, it can be inferred that the compound may influence protein synthesis and regulation, potentially leading to various cellular effects .
properties
IUPAC Name |
tert-butyl N-pyridazin-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWNKSCHTFDBEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

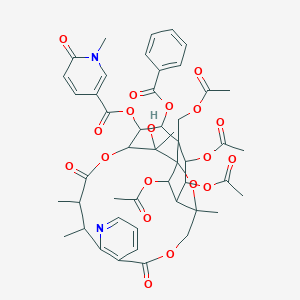

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
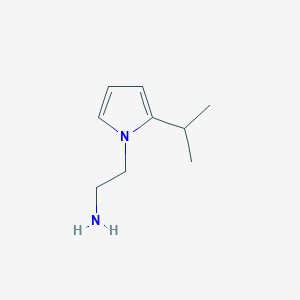

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
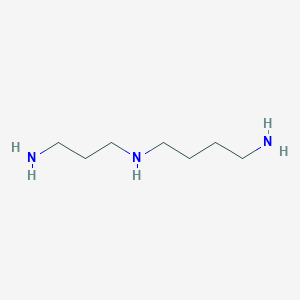

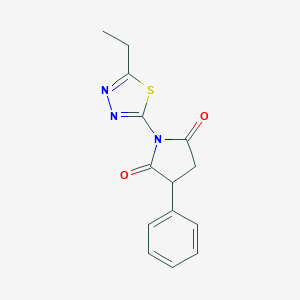
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)

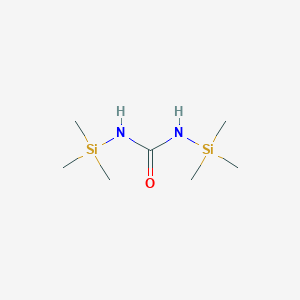

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)